molecular formula C22H29N3O2 B6763198 N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide

Cat. No.: B6763198
M. Wt: 367.5 g/mol
InChI Key: MNILUXOPRKJGPR-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is notable for its unique structure, which includes a benzyl group, a dimethylpyrimidine core, and a tetramethyloxolan moiety

Properties

IUPAC Name

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-18(13-23-16(2)24-15)20(26)25(14-17-10-8-7-9-11-17)19-12-21(3,4)27-22(19,5)6/h7-11,13,19H,12,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNILUXOPRKJGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(CC2=CC=CC=C2)C3CC(OC3(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Tetramethyloxolan Moiety: The tetramethyloxolan group can be attached through a nucleophilic substitution reaction using suitable oxolan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,4-dimethylpyrimidine-5-carboxamide: Lacks the tetramethyloxolan moiety.

    N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide: Lacks the benzyl group.

    2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide: Lacks the benzyl group.

Uniqueness

N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide is unique due to the presence of both the benzyl group and the tetramethyloxolan moiety, which may contribute to its distinct chemical and biological properties

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